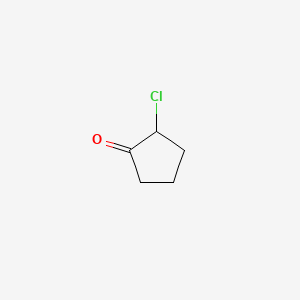

2-Chlorocyclopentanone

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60206. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-chlorocyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO/c6-4-2-1-3-5(4)7/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXDZFGRFZOQVBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50883481 | |

| Record name | Cyclopentanone, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

694-28-0 | |

| Record name | 2-Chlorocyclopentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=694-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentanone, 2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorocyclopentanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60206 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentanone, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopentanone, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chlorocyclopentan-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.701 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Chlorocyclopentanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and spectral data of 2-Chlorocyclopentanone. The information is intended to support researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Chemical Properties

This compound is a cyclic ketone with a chlorine atom at the alpha-position. This bifunctional molecule serves as a versatile intermediate in organic synthesis.

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₇ClO | [1] |

| Molecular Weight | 118.56 g/mol | [1] |

| Appearance | Colorless to yellow-orange liquid | [2] |

| Odor | Aromatic | [2] |

| Density | 1.180 g/mL at 20 °C | [3] |

| Boiling Point | 72 - 74 °C at 12 mmHg | [2] |

| Melting Point | Not available | [2] |

| Flash Point | 77 °C (170.6 °F) | [2] |

| Solubility | Soluble in water | [1] |

| Refractive Index (n20/D) | 1.474 | [4] |

| CAS Number | 694-28-0 | [1] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum Type | Key Features | Reference(s) |

| ¹H NMR | Spectra available. | [5],[1] |

| ¹³C NMR | Spectra available. | [5],[1] |

| Infrared (IR) | Spectra available, showing a characteristic carbonyl peak. | [5],[1] |

| Mass Spectrometry (MS) | Mass spectra available for structural confirmation. | [5],[3],[6] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the direct chlorination of cyclopentanone (B42830).

Experimental Protocol: Chlorination of Cyclopentanone.[2]

Materials:

-

Cyclopentanone (500 g)

-

Calcium carbonate (290 g)

-

Water (320 mL)

-

40% Calcium chloride solution (290 g)

-

Gaseous chlorine

-

Diethyl ether

-

Anhydrous calcium chloride

Procedure:

-

A mixture of cyclopentanone, calcium carbonate, water, and calcium chloride solution is vigorously stirred in a reaction vessel.

-

A rapid stream of gaseous chlorine is passed through the mixture.

-

The reaction temperature is maintained at 40°C, with occasional cooling.

-

After the complete dissolution of calcium carbonate, the reaction mixture is cooled in an ice bath.

-

The precipitated calcium chloride hexahydrate is removed by filtration.

-

The filtrate is extracted with diethyl ether.

-

The ether extract is dried over anhydrous calcium chloride.

-

The ether is removed by evaporation, and the residue is purified by vacuum fractional distillation to yield this compound.

Synthesis Workflow

Chemical Reactivity and Key Reactions

This compound is a valuable synthetic intermediate due to the reactivity of both the ketone and the alpha-chloro functional groups. It readily undergoes nucleophilic substitution, condensation reactions, and the Favorskii rearrangement.

Favorskii Rearrangement

The Favorskii rearrangement of cyclic α-halo ketones like this compound results in a ring contraction to form a carboxylic acid derivative.[7],[8]

Materials:

-

This compound

-

Sodium methoxide (B1231860)

-

Anhydrous methanol (B129727)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

A solution of this compound in anhydrous diethyl ether is added to a freshly prepared solution of sodium methoxide in anhydrous methanol at 0°C under an inert atmosphere.

-

The resulting mixture is allowed to warm to room temperature and then refluxed for several hours.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to 0°C and quenched by the careful addition of saturated aqueous ammonium chloride solution.

-

The layers are separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield the corresponding methyl cyclobutanecarboxylate.

Nucleophilic Substitution

The chlorine atom in this compound is susceptible to displacement by various nucleophiles.

Materials:

-

This compound

-

Sodium bicarbonate

-

Dimethylformamide (DMF)

-

Water

-

Dichloromethane

Procedure:

-

To a solution of aniline and this compound in DMF, sodium bicarbonate is added.

-

The reaction mixture is stirred at room temperature overnight.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is poured into water, and the resulting precipitate is collected by vacuum filtration.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to provide the crude product.

-

The product, 2-(phenylamino)cyclopentanone, can be further purified by recrystallization or column chromatography.

Aldol (B89426) Condensation

The enolizable ketone functionality of this compound can participate in aldol condensation reactions with aldehydes, typically under basic or acidic conditions.[9],[10],[11]

Materials:

-

This compound

-

Benzaldehyde

-

Sodium hydroxide (B78521)

-

Water

Procedure:

-

A solution of this compound, benzaldehyde, and sodium hydroxide in ethanol and water is prepared in a reaction vessel.

-

The mixture is stirred at room temperature for a specified period.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is poured into cold water to precipitate the product.

-

The solid product is collected by vacuum filtration and washed with cold water.

-

The crude product, 2-benzylidene-5-chlorocyclopentanone, can be purified by recrystallization from a suitable solvent.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

| Hazard Statement | Precautionary Statement | Reference(s) |

| Causes skin irritation. | Wash hands thoroughly after handling. | [1] |

| Causes serious eye irritation. | Wear protective gloves/protective clothing/eye protection/face protection. | [1] |

| May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. | [2] |

| Combustible liquid. | Keep away from heat/sparks/open flames/hot surfaces. — No smoking. | [2] |

Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep refrigerated.[2] Incompatible with strong oxidizing agents, strong bases, and reducing agents.[2]

Applications in Research and Development

This compound serves as a key building block in the synthesis of various organic molecules, including:

-

Pharmaceuticals: The cyclopentanone scaffold is present in numerous bioactive molecules. The reactivity of this compound allows for the introduction of diverse functional groups, facilitating the synthesis of novel drug candidates.

-

Agrochemicals: It is used as an intermediate in the production of certain pesticides and herbicides.

-

Fine Chemicals: Its versatility makes it a valuable precursor for the synthesis of fragrances and other specialty chemicals.

This technical guide provides a foundational understanding of the chemical properties and reactivity of this compound. For specific applications, further optimization of the described protocols may be necessary. Always consult the relevant safety data sheets before handling this chemical.

References

- 1. This compound | C5H7ClO | CID 12751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. Cyclopentanone, 2-chloro- [webbook.nist.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Favorskii_rearrangement [chemeurope.com]

- 8. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Aldol Condensation of Cycloalkanones with Aromatic Aldehydes Catalysed with TiCl3(SO3CF3) - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 11. Aldol Condensation Reaction [sigmaaldrich.com]

2-Chlorocyclopentanone physical properties

An In-depth Technical Guide to the Physical Properties of 2-Chlorocyclopentanone

Introduction

This compound, with the chemical formula C₅H₇ClO, is a cyclic ketone derivative that serves as a versatile intermediate in organic synthesis.[1][2] Its structure consists of a five-membered cyclopentane (B165970) ring substituted with a chlorine atom at the alpha-position to a carbonyl group.[1] This compound typically appears as a clear yellow to yellow-orange or brown liquid and is utilized as a building block in the production of various pharmaceuticals and agrochemicals.[1][2][3] Given its role in chemical manufacturing, a thorough understanding of its physical properties is essential for researchers, scientists, and professionals in drug development for safe handling, reaction optimization, and process scaling. This guide provides a detailed overview of the core physical characteristics of this compound, methods for their determination, and a visualization of its synthesis.

Core Physical Properties

The physical properties of this compound are summarized in the table below, providing a quantitative overview of its key characteristics.

| Property | Value | Conditions |

| Molecular Formula | C₅H₇ClO | |

| Molecular Weight | 118.56 g/mol | [2][4] |

| Appearance | Clear yellow to yellow-orange liquid | [2] |

| Boiling Point | 72-74 °C | at 12 mmHg[2][3][5][6][7] |

| 55-56 °C | at 2.3 Torr[8] | |

| 346.2 K | at 0.016 bar[9] | |

| Density | 1.185 g/mL | at 25 °C[2][5] |

| 1.1804 g/cm³ | at 20 °C[8] | |

| Refractive Index | 1.474 | at 20 °C (n20/D)[2][5] |

| 1.473-1.477 | at 20 °C[3][10] | |

| Solubility | Soluble in water | [1][2] |

| Flash Point | 171 °F (77 °C) | Closed cup[2][3][5] |

| Vapor Pressure | 0.657 mmHg | at 25 °C[2] |

Experimental Protocols for Property Determination

Accurate determination of physical properties is crucial for the characterization of chemical compounds. The following sections detail the standard experimental methodologies for measuring the key physical properties of liquid compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[11] Several methods can be employed for its determination, with the Thiele tube and distillation methods being common in laboratory settings.[11][12]

Thiele Tube Method: [12]

-

A small amount of the liquid sample (less than 0.5 mL) is placed in a small test tube or fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The tube containing the sample and capillary is attached to a thermometer.

-

The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

The side arm of the Thiele tube is gently heated, which allows for uniform heating of the bath via convection currents.[12][13]

-

As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.[12]

Simple Distillation Method: [11]

-

A sample of the liquid (at least 5 mL) is placed in a distillation flask.[11]

-

The flask is fitted with a condenser and a thermometer, with the thermometer bulb positioned to accurately measure the temperature of the vapor as it passes into the condenser.[12]

-

The liquid is heated to its boiling point.

-

The temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer during distillation, is recorded as the boiling point.[11] It is also important to record the barometric pressure.[11][12]

Determination of Density

Density is the mass per unit volume of a substance.[14] For a liquid, it is typically determined by measuring the mass of a known volume.

Using a Graduated Cylinder and Balance: [14][15]

-

The mass of a clean, dry measuring cylinder is determined using an electronic balance.[14][15]

-

A specific volume of the liquid is carefully added to the measuring cylinder, reading the volume from the bottom of the meniscus.[14]

-

The mass of the measuring cylinder containing the liquid is then measured.

-

The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the mass of the filled cylinder.[15]

-

The density is calculated by dividing the mass of the liquid by its volume.[14] For improved accuracy, measurements should be repeated and an average value calculated.[16]

Measurement of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material.[17] It is a characteristic property that is often used to identify and assess the purity of liquid samples.

Using a Refractometer: [17]

-

A digital or Abbe refractometer is calibrated using a standard sample with a known refractive index.

-

A small volume of the liquid sample (a few drops) is placed on the prism of the refractometer.

-

The prism is closed, and the instrument is allowed to reach thermal equilibrium, as the refractive index is temperature-dependent.

-

For an Abbe refractometer, the user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs. For a digital refractometer, the measurement is initiated automatically.[17]

-

The refractive index is then read from the instrument's scale or digital display.[17]

Synthesis Workflow Visualization

This compound can be synthesized from cyclopentanone. The following diagram illustrates the workflow for this chemical transformation.

Caption: Synthesis workflow for this compound from Cyclopentanone.[18]

References

- 1. Page loading... [guidechem.com]

- 2. chembk.com [chembk.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | C5H7ClO | CID 12751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-氯环戊酮 contains 0.2% calcium carbonate as stabilizer, 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. 694-28-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. Cyclopentanone, 2-chloro- [webbook.nist.gov]

- 10. This compound, 97%, stabilized | Fisher Scientific [fishersci.ca]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. wjec.co.uk [wjec.co.uk]

- 16. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 17. mt.com [mt.com]

- 18. prepchem.com [prepchem.com]

A Technical Guide to 2-Chlorocyclopentanone (CAS 694-28-0)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Chlorocyclopentanone (CAS No. 694-28-0), a versatile chemical intermediate. It covers its chemical and physical properties, synthesis, reactivity, applications, and safety protocols, tailored for professionals in research and development.

Core Chemical Identity

This compound, with the chemical formula C₅H₇ClO, is a cyclic ketone featuring a chlorine atom at the alpha-position to the carbonyl group.[1] This structure makes it a valuable reagent in organic synthesis, particularly for creating more complex molecular architectures.[1][2] Due to its chiral center at the second carbon, it can exist as (R) and (S) enantiomers or as a racemic mixture.[2]

Physicochemical and Spectroscopic Data

The fundamental physical and chemical properties of this compound are summarized below. This data is essential for its handling, storage, and application in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 694-28-0 | [2][3] |

| Molecular Formula | C₅H₇ClO | [3][4] |

| Molecular Weight | 118.56 g/mol | [2][][6] |

| Appearance | White to yellow to green clear liquid | [7] |

| Density | 1.185 g/mL at 25 °C | |

| Boiling Point | 72-74 °C at 12 mmHg | [8] |

| Flash Point | 77 °C (170.6 °F) - closed cup | [6] |

| Solubility | Soluble in water | [1] |

| Refractive Index (n20/D) | 1.474 |

Spectroscopic data is critical for the identification and characterization of this compound. Various spectroscopic resources are available for this compound.

Table 2: Available Spectroscopic Data

| Technique | Availability |

| ¹H NMR | Available[3][9] |

| ¹³C NMR | Available[9][10] |

| FTIR | Available[3][9] |

| Raman Spectroscopy | Available[3][9] |

| Mass Spectrometry (GC-MS) | Available[9][11] |

Studies involving NMR and IR spectroscopy have also been used to analyze the conformational isomerism of this compound, specifically the equilibrium between its pseudo-equatorial and pseudo-axial conformers.[12][13]

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the direct chlorination of cyclopentanone (B42830).[2]

Experimental Protocol: Synthesis of this compound[16]

This protocol details the synthesis via the chlorination of cyclopentanone.

Materials:

-

Cyclopentanone (500 g)

-

Calcium carbonate (290 g)

-

40% Calcium chloride solution (290 g)

-

Water (320 ml)

-

Gaseous chlorine

-

Ether

-

Anhydrous calcium chloride

Procedure:

-

A mixture of cyclopentanone, calcium carbonate, water, and the calcium chloride solution is prepared in a reaction vessel.

-

The mixture is stirred vigorously while a rapid stream of gaseous chlorine is passed through it.

-

The reaction temperature is maintained at 40°C, using occasional cooling as needed.

-

Chlorination is continued until the calcium carbonate has completely dissolved.

-

The reaction mixture is then cooled in an ice bath, causing calcium chloride hexahydrate to precipitate.

-

The precipitate is removed by filtration.

-

The filtrate is extracted with ether.

-

The ether extract is dried over anhydrous calcium chloride.

-

The ether is removed via distillation.

-

The crude product is purified by repeated vacuum fractionation through a Widmer column to yield this compound.

Chemical Reactivity and Applications

The presence of both a carbonyl group and an alpha-chloro substituent makes this compound a versatile building block in organic synthesis.[1]

Nucleophilic Substitution

A key reaction is the nucleophilic substitution at the α-carbon, where the chlorine atom is displaced.[2] This reaction is highly regioselective due to the polarization of the C-Cl bond and the activating effect of the adjacent carbonyl group.[2] This allows for the introduction of a wide variety of functional groups, making it a cornerstone for synthesizing substituted cyclopentanone derivatives.[2]

Applications in Drug Discovery and Agrochemicals

This compound serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][14] Its structure is a scaffold for building cyclopentane-based ring systems found in various biologically active molecules.[14] The reactivity of the chloro-ketone moiety allows for the construction of complex targets, including agents with central nervous system activity.[14] The use of chlorinated compounds is a significant strategy in drug discovery, with many FDA-approved drugs containing chlorine atoms.[15][16]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.[3][17]

Table 3: GHS Hazard and Precautionary Information

| Category | Code | Description |

| Hazard Class | Skin Irrit. 2 | Causes skin irritation[3] |

| Eye Irrit. 2 | Causes serious eye irritation[3] | |

| STOT SE 3 | May cause respiratory irritation[3] | |

| Flammable liquids Cat. 4 | Combustible liquid[17] | |

| Hazard Statements | H315 | Causes skin irritation[3] |

| H319 | Causes serious eye irritation[3] | |

| H335 | May cause respiratory irritation[3] | |

| H227 | Combustible liquid[7] | |

| Precautionary Statements | P210 | Keep away from heat/sparks/open flames/hot surfaces. No smoking.[7] |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[3] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[17] | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[3] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] | |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[3] |

Handling and Storage:

-

Handle only in a well-ventilated area or within a closed system.[17]

-

Avoid contact with skin and eyes.[17]

-

Store in a dry, cool, and well-ventilated place, keeping the container tightly closed.[17][18] Keep refrigerated.[18][19]

-

Keep away from heat, sparks, open flames, and other ignition sources.[17]

-

Incompatible Materials: Strong oxidizing agents, strong bases, and reducing agents.[17]

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 694-28-0 | Benchchem [benchchem.com]

- 3. This compound | C5H7ClO | CID 12751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cyclopentanone, 2-chloro- [webbook.nist.gov]

- 6. This compound, 97%, stabilized | Fisher Scientific [fishersci.ca]

- 7. This compound | 694-28-0 | TCI AMERICA [tcichemicals.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. spectrabase.com [spectrabase.com]

- 10. This compound(694-28-0)IR [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. Conformational analysis of 2-halocyclopentanones by NMR and IR spectroscopies and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound [myskinrecipes.com]

- 15. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

- 19. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 2-Chlorocyclopentanone (C₅H₇ClO)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Chlorocyclopentanone, a pivotal chemical intermediate in organic synthesis. It details its physicochemical properties, spectroscopic signatures, synthesis protocols, key chemical reactions, and applications, with a focus on its role in the development of complex molecules for the pharmaceutical and agrochemical industries. Safety and handling protocols are also thoroughly addressed.

Physicochemical Properties

This compound is a clear yellow to yellow-orange, combustible liquid.[1][2] It is characterized by the molecular formula C₅H₇ClO.[1][3][4][5][6][7][8][9] Key quantitative properties are summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₇ClO | [1][3][4] |

| Molar Mass | 118.56 g/mol | [3][4][7] |

| Density | 1.185 g/mL at 25 °C | [3][7][10] |

| Boiling Point | 72-74 °C at 12 mmHg | [3][7][10] |

| Flash Point | 77 °C (170.6 °F) - closed cup | [3][7] |

| Refractive Index | n20/D 1.474 | [3][7][10] |

| Water Solubility | Soluble | [1][3] |

| Appearance | Clear yellow to yellow-orange liquid | [1] |

| Vapor Pressure | 0.657 mmHg at 25 °C | [3] |

| CAS Number | 694-28-0 | [1][3][4] |

Spectroscopic Data

The structural characterization of this compound is well-documented through various spectroscopic techniques. Conformational analysis using ¹H NMR and IR spectroscopy has been performed to study the pseudo-equatorial and pseudo-axial conformers.[11][12] A summary of available spectroscopic data is provided below.

| Technique | Availability / Source |

| ¹H NMR | Spectra available from suppliers like Sigma-Aldrich and in databases such as SpectraBase.[4][13] |

| ¹³C NMR | Spectra available in databases like SpectraBase.[4][13] |

| Mass Spectrometry (MS) | GC-MS data is available in the NIST WebBook and SpectraBase.[4][5][6][13] |

| Infrared (IR) Spectroscopy | FTIR and ATR-IR spectra are available from various sources including Bio-Rad Laboratories and suppliers.[4][13] |

| Raman Spectroscopy | FT-Raman spectra are available.[4][13] |

Synthesis of this compound

This compound is typically synthesized via the α-chlorination of cyclopentanone (B42830). A detailed experimental protocol is described below.

This procedure outlines the synthesis of this compound from cyclopentanone using gaseous chlorine.

Materials:

-

Cyclopentanone (500 g)

-

Calcium carbonate (290 g)

-

Water (320 ml)

-

40% Calcium chloride solution (290 g)

-

Gaseous chlorine

-

Ether

-

Anhydrous calcium chloride (for drying)

Procedure:

-

A mixture of 500 g of cyclopentanone, 290 g of calcium carbonate, 320 ml of water, and 290 g of 40% calcium chloride solution is prepared in a reaction vessel.

-

The mixture is stirred vigorously while a rapid stream of gaseous chlorine is passed through it.

-

The reaction temperature is maintained at 40°C, using occasional cooling as needed.

-

The reaction is continued until the calcium carbonate is completely dissolved.

-

The reaction mixture is then cooled in an ice bath, causing calcium chloride hexahydrate to precipitate.

-

The precipitated calcium chloride hexahydrate is removed by filtration.

-

The filtrate is extracted with ether.

-

The ether extract is dried over anhydrous calcium chloride.

-

The ether is removed by distillation.

-

The resulting crude product is purified by repeated vacuum fractionation through a Widmer column.

Yield:

-

Unreacted cyclopentanone: 80 g

-

This compound: 380 g (64% yield), boiling point 73.5°C/10 mmHg.[14]

-

2-Chloro-2-cyclopentenone (by-product): 70 g, boiling point 88°C/10 mm.[14]

Chemical Reactivity and Applications

The synthetic utility of this compound stems from its bifunctional nature, possessing both a reactive α-chloro group and a carbonyl group.[15][16] This structure makes it a valuable building block for more complex molecules.[15]

-

Nucleophilic Substitution: The α-chloro ketone functionality is highly susceptible to nucleophilic attack, allowing for the displacement of the chlorine atom. This is fundamental for creating new carbon-carbon and carbon-heteroatom bonds.[16]

-

Heterocyclic Synthesis: It serves as a key precursor for constructing important heterocyclic scaffolds, such as pyrroles and thiophenes, which are prevalent in many biologically active molecules.[15][16]

-

Carbonyl Chemistry: The ketone group can be readily reduced to a hydroxyl group or participate in other carbonyl-specific reactions, offering additional pathways for molecular modification.[16]

Due to this versatile reactivity, this compound is widely used as an intermediate in the multi-step synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[1][15] Furthermore, research has explored its potential biological activities, including the inhibition of cytochrome P450 enzymes, which is significant for drug metabolism studies.[15][16]

Safety and Handling

This compound is a hazardous chemical that requires careful handling to ensure personnel safety. It is classified as a combustible liquid and is irritating to the skin, eyes, and respiratory system.[2][3][4][17] It is also a lachrymator, a substance that causes tearing.[2]

| Hazard Type | GHS Classification & Statements | Source(s) |

| Skin Corrosion/Irritation | Category 2 (H315: Causes skin irritation) | [2][4][17] |

| Serious Eye Damage/Irritation | Category 2 (H319: Causes serious eye irritation) | [2][4][17] |

| Specific Target Organ Toxicity | Category 3 (H335: May cause respiratory irritation) | [4][17] |

| Flammability | Combustible Liquid | [2][17] |

Handling and Storage Precautions:

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection (chemical safety goggles).[3][17]

-

Ventilation: Use only in a well-ventilated area or within a closed system with appropriate exhaust ventilation. Avoid breathing mist, vapors, or spray.[2][17]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][17] It should be kept refrigerated at 2-8°C.[7] Store away from heat, sparks, open flames, and other sources of ignition.[2][17]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and reducing agents.[17]

-

First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[2] For skin contact, wash off with soap and plenty of water.[2] If inhaled, move the person to fresh air.[2] Seek medical attention if irritation persists.

Conclusion

This compound is a cornerstone intermediate in modern organic synthesis. Its distinct physicochemical properties and bifunctional reactivity provide a versatile platform for the construction of complex molecular architectures. A thorough understanding of its synthesis, reactivity, and handling protocols, as outlined in this guide, is essential for its effective and safe utilization in research and development, particularly within the pharmaceutical and agrochemical sectors.

References

- 1. Page loading... [guidechem.com]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. chembk.com [chembk.com]

- 4. This compound | C5H7ClO | CID 12751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. Cyclopentanone, 2-chloro- [webbook.nist.gov]

- 7. 2-クロロシクロペンタノン contains 0.2% calcium carbonate as stabilizer, 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Cyclopentanone, 2-chloro- [webbook.nist.gov]

- 9. Cyclopentanone, 2-chloro- [webbook.nist.gov]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. Conformational analysis of 2-halocyclopentanones by NMR and IR spectroscopies and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. spectrabase.com [spectrabase.com]

- 14. prepchem.com [prepchem.com]

- 15. nbinno.com [nbinno.com]

- 16. nbinno.com [nbinno.com]

- 17. fishersci.com [fishersci.com]

Spectroscopic and Mechanistic Analysis of 2-Chlorocyclopentanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-chlorocyclopentanone, a key intermediate in various organic syntheses. The document details the compound's characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Furthermore, it outlines the experimental protocols for acquiring such data and explores a significant reaction pathway involving this molecule: the Favorskii rearrangement.

Spectroscopic Data of this compound

The structural elucidation of this compound is critically dependent on modern spectroscopic techniques. This section summarizes the key spectral data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses. This information is available across various spectral databases, including SpectraBase, PubChem, and the NIST WebBook.[1][2][3]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the hydrogen environments within the this compound molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Proton Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration |

| H-2 (CHCl) | 4.2 - 4.4 | Multiplet | - | 1H |

| H-3, H-5 (CH₂) | 2.0 - 2.5 | Multiplet | - | 4H |

| H-4 (CH₂) | 1.8 - 2.0 | Multiplet | - | 2H |

| Note: Specific chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency. The data presented is a general representation. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy identifies the different carbon environments in this compound.

| Carbon Assignment | Chemical Shift (δ) (ppm) |

| C=O (Carbonyl) | ~210 |

| CHCl (Carbon-bearing Chlorine) | ~65 |

| CH₂ (Adjacent to C=O) | ~35 |

| CH₂ (Adjacent to CHCl) | ~30 |

| CH₂ (β to C=O) | ~20 |

| Note: These are approximate chemical shifts. For precise values, refer to spectral databases. |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in this compound. The key absorption peaks are indicative of specific bond vibrations.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~1750 | C=O Stretch | Ketone |

| ~2900 - 3000 | C-H Stretch | Alkane |

| ~1450 | C-H Bend | Alkane |

| ~750 | C-Cl Stretch | Alkyl Halide |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The mass-to-charge ratio (m/z) of the parent ion and major fragments are key identifiers.

| m/z | Relative Intensity (%) | Assignment |

| 118/120 | ~3:1 ratio | [M]⁺ (Molecular Ion, due to ³⁵Cl and ³⁷Cl isotopes) |

| 83 | Moderate | [M - Cl]⁺ |

| 62 | Moderate | - |

| 55 | High | - |

| Note: PubChem lists prominent peaks at m/z 55, 62, and 83, as well as a molecular ion peak.[2] The characteristic 3:1 isotopic pattern for chlorine is a key feature in the mass spectrum.[4] |

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon rigorous experimental procedures. The following are generalized protocols for the spectroscopic analysis of a liquid sample like this compound.

Synthesis of this compound

A common method for the preparation of this compound involves the chlorination of cyclopentanone.[5]

Procedure:

-

A mixture of cyclopentanone, calcium carbonate, water, and a calcium chloride solution is vigorously stirred.

-

Gaseous chlorine is passed through the mixture while maintaining the temperature at approximately 40°C.

-

After the reaction is complete, the mixture is cooled, and the solid calcium chloride hexahydrate is filtered off.

-

The filtrate is then extracted with a suitable organic solvent, such as ether.

-

The organic extract is dried over a drying agent like anhydrous calcium chloride.

-

Finally, the solvent is removed, and the product is purified by vacuum distillation to yield this compound.[5]

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration.

-

Transfer the solution to a clean NMR tube.

Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. This typically involves shimming the magnetic field, tuning the probe, and setting appropriate acquisition parameters (e.g., number of scans, pulse sequence).

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small drop of neat this compound directly onto the crystal.

Data Acquisition:

-

Record a background spectrum of the empty ATR setup.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).

-

Inject a small volume of the solution into the GC-MS system. The gas chromatograph will separate the compound from any impurities before it enters the mass spectrometer.

Data Acquisition:

-

The molecules are ionized in the mass spectrometer, typically by electron impact (EI).

-

The resulting ions are separated based on their mass-to-charge ratio by the mass analyzer.

-

The detector records the abundance of each ion, generating the mass spectrum.

Reaction Pathway: The Favorskii Rearrangement

This compound, as an α-halo ketone, undergoes a classic named reaction known as the Favorskii rearrangement. This reaction typically involves the treatment of the α-halo ketone with a base to yield a ring-contracted carboxylic acid derivative.[6] When an alkoxide, such as sodium methoxide, is used as the base, the product is a ring-contracted ester.[1]

The mechanism is thought to proceed through the formation of a cyclopropanone (B1606653) intermediate.[2][6]

Caption: Mechanism of the Favorskii Rearrangement of this compound.

This guide provides a foundational understanding of the spectroscopic characteristics and a key reaction of this compound, offering valuable data and protocols for professionals in chemical research and development.

References

- 1. Favorskii_rearrangement [chemeurope.com]

- 2. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 3. spectrabase.com [spectrabase.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. m.youtube.com [m.youtube.com]

- 6. Chemical Sciences: A Manual for CSIR-UGC National Eligibility Test for Lectureship and JRF/Named Reactions/Favorskii Rearrangement - Wikibooks, open books for an open world [en.wikibooks.org]

An In-Depth Technical Guide to the NMR Spectrum of 2-Chlorocyclopentanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectrum of 2-chlorocyclopentanone. This document outlines the predicted ¹H and ¹³C NMR spectral data, offers a comprehensive interpretation of the spectra based on the molecular structure, and includes a standardized experimental protocol for the acquisition of NMR data for small molecules.

Predicted NMR Spectral Data

Due to the limited availability of public experimental spectra with full assignments, the following data has been generated using reputable online NMR prediction software. These values provide a strong foundation for the interpretation of experimentally acquired spectra.

Predicted ¹H NMR Data

The proton NMR spectrum of this compound is predicted to exhibit four distinct signals, reflecting the four unique proton environments in the molecule. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized in the table below.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H2 | 4.35 | Doublet of doublets (dd) | 8.0, 3.0 |

| H3a | 2.45 | Multiplet (m) | - |

| H3b | 2.15 | Multiplet (m) | - |

| H4a | 2.05 | Multiplet (m) | - |

| H4b | 1.90 | Multiplet (m) | - |

| H5a | 2.55 | Multiplet (m) | - |

| H5b | 2.30 | Multiplet (m) | - |

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum of this compound is predicted to show five signals, corresponding to the five carbon atoms in the molecule, all of which are in unique chemical environments.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 (C=O) | 212.0 |

| C2 (CHCl) | 65.0 |

| C3 (CH₂) | 35.0 |

| C4 (CH₂) | 20.0 |

| C5 (CH₂) | 38.0 |

Structural Interpretation of the NMR Spectra

The predicted chemical shifts and coupling patterns can be rationalized by examining the structure of this compound.

Structure of this compound with atom numbering.

¹H NMR Spectrum Analysis

-

H2 (α-proton): The proton on C2 is deshielded by both the adjacent electron-withdrawing carbonyl group and the chlorine atom, resulting in the most downfield chemical shift around 4.35 ppm. It is expected to appear as a doublet of doublets due to coupling with the two non-equivalent protons on C3.

-

H3, H4, and H5 (Methylene Protons): The protons on C3, C4, and C5 are diastereotopic, meaning each proton in a CH₂ group is chemically non-equivalent. This, combined with coupling to adjacent protons, leads to complex multiplets for these signals. The protons on C3 and C5 are influenced by the adjacent carbonyl and chloro-substituted carbons, leading to more downfield shifts compared to the H4 protons.

¹³C NMR Spectrum Analysis

-

C1 (Carbonyl Carbon): The carbonyl carbon (C=O) is significantly deshielded and appears at a characteristic downfield chemical shift of approximately 212.0 ppm.

-

C2 (α-Carbon): The carbon atom bonded to the chlorine (C2) is deshielded by the electronegative halogen, resulting in a chemical shift around 65.0 ppm.

-

C3, C4, and C5 (Methylene Carbons): The remaining methylene (B1212753) carbons appear in the aliphatic region. C5 is adjacent to the carbonyl group, and C3 is adjacent to the chloro-substituted carbon, leading to their slightly more downfield shifts compared to C4.

Experimental Protocol for NMR Spectrum Acquisition

The following is a generalized procedure for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

General workflow for an NMR experiment.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., chloroform-d, CDCl₃).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube. This removes any particulate matter that can degrade the quality of the NMR spectrum.

-

Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm. Modern spectrometers can often reference the spectrum to the residual solvent peak.

Spectrometer Setup and Data Acquisition

-

Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal of the solvent, which compensates for any drift in the magnetic field. The magnetic field is then "shimmed" to achieve maximum homogeneity, resulting in sharp spectral lines.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Acquisition Time: ~2-4 seconds.

-

Relaxation Delay: ~1-2 seconds.

-

Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence is used to produce a spectrum with single lines for each carbon.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: ~2-5 seconds.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Data Processing

-

Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via a Fourier transform.

-

Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the positive absorptive mode. The baseline is then corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the TMS signal at 0 ppm or the residual solvent peak.

-

Integration and Peak Picking: For the ¹H NMR spectrum, the area under each signal is integrated to determine the relative number of protons. For both spectra, the precise chemical shift of each peak is determined.

This guide provides a foundational understanding of the NMR spectral characteristics of this compound and a standardized methodology for its analysis. Researchers can use this information to aid in the identification and characterization of this and similar molecules.

Infrared Spectroscopic Analysis of 2-Chlorocyclopentanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Infrared (IR) spectroscopy is an essential analytical technique for the structural elucidation and quality control of organic molecules. This guide provides an in-depth technical overview of the application of IR spectroscopy for the characterization of 2-chlorocyclopentanone, a key intermediate in various synthetic pathways. We will discuss the theoretical basis for its characteristic vibrational frequencies, present expected absorption data, detail experimental protocols for sample analysis, and provide a visual workflow for the interpretation of spectral data.

Introduction to IR Spectroscopy and Carbonyl Compounds

Infrared spectroscopy measures the interaction of infrared radiation with a molecule, causing vibrations of the chemical bonds. These vibrations occur at specific frequencies corresponding to the types of bonds, the mass of the atoms involved, and the overall molecular geometry. For organic chemists and pharmaceutical scientists, the IR spectrum provides a unique "fingerprint" of a molecule, revealing the presence of key functional groups.

The carbonyl group (C=O) is one of the most readily identifiable functional groups in IR spectroscopy due to its strong, sharp absorption band resulting from the large change in dipole moment during the stretching vibration. The precise wavenumber of this absorption is highly sensitive to the local electronic and structural environment, including ring strain and the presence of substituents.

In this compound, two primary structural features dictate its IR spectrum:

-

Five-membered Ring: The angle strain in a cyclopentanone (B42830) ring forces more s-character into the C=O sigma bond, strengthening it and increasing the stretching frequency compared to an acyclic or six-membered ring ketone.

-

α-Chloro Substituent: The electronegative chlorine atom on the alpha-carbon withdraws electron density through the inductive effect. This effect further shortens and strengthens the carbonyl bond, leading to an additional increase in its stretching frequency.

Predicted Infrared Absorption Data for this compound

The principal absorption bands expected in the IR spectrum of this compound are summarized below. The C=O stretching frequency is notably higher than that of simple acyclic ketones (~1715 cm⁻¹) due to the combined effects of ring strain and α-halogenation.[1] Unsubstituted cyclopentanone typically shows a C=O stretch around 1750 cm⁻¹; the addition of the α-chloro group is expected to shift this to an even higher wavenumber.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Notes |

| ~1775 | C=O Stretch (Ketone) | Strong | The most characteristic peak. Elevated from the typical ~1715 cm⁻¹ due to ring strain and the inductive effect of the α-chlorine. The exact position can depend on conformational isomers.[1] |

| 2970 - 2860 | C-H Stretch (Alkyl) | Medium | Corresponds to the symmetric and asymmetric stretching of the C-H bonds in the cyclopentane (B165970) ring. |

| 1465 - 1445 | -CH₂- Scissoring (Bend) | Medium | Bending vibration of the methylene (B1212753) groups within the ring structure. |

| 850 - 550 | C-Cl Stretch | Medium | Represents the stretching vibration of the carbon-chlorine bond. This region can be complex. |

| < 1400 | Fingerprint Region | Complex | Contains numerous overlapping C-C stretching and C-H bending vibrations unique to the molecule's overall structure. |

Experimental Protocols

The infrared spectrum of this compound, a liquid at room temperature, can be obtained using several standard techniques. The most common are the neat thin-film method and Attenuated Total Reflectance (ATR).

Method 1: Neat Liquid Film

This traditional method involves creating a thin film of the liquid sample between two infrared-transparent salt plates (e.g., NaCl or KBr).

Materials:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Polished NaCl or KBr salt plates

-

Pasteur pipette

-

This compound sample

-

Acetone (B3395972) or other suitable volatile solvent for cleaning

-

Kimwipes

-

Desiccator for plate storage

Procedure:

-

Plate Preparation: Ensure the salt plates are clean, dry, and free of scratches. If necessary, polish them with a suitable kit or rinse them with a small amount of dry acetone and wipe gently with a Kimwipe. Always handle plates by their edges to avoid transferring moisture and oils.

-

Sample Application: Place one salt plate on a clean, dry surface. Using a Pasteur pipette, apply one to two small drops of neat this compound to the center of the plate.

-

Film Formation: Carefully place the second salt plate on top of the first, allowing the liquid to spread evenly and form a thin capillary film. The film should be uniform and free of air bubbles.

-

Data Acquisition: Place the assembled plates into the sample holder of the FTIR spectrometer.

-

Spectrum Collection: Acquire a background spectrum of the empty sample compartment. Then, run the sample scan to obtain the infrared spectrum of this compound.

-

Cleaning: After analysis, disassemble the plates, rinse them thoroughly with acetone, and dry them before returning them to the desiccator.

Method 2: Attenuated Total Reflectance (ATR)

ATR is a modern, rapid technique that requires minimal sample preparation. It is ideal for both liquids and solids. Spectra from this technique are readily available in databases.[2]

Materials:

-

FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

-

Pasteur pipette or micropipette

-

This compound sample

-

Solvent (e.g., isopropanol (B130326) or ethanol) for cleaning

-

Kimwipes

Procedure:

-

Crystal Preparation: Ensure the ATR crystal surface is clean and dry.

-

Background Scan: With the clean crystal, run a background scan. This will be subtracted from the sample spectrum.

-

Sample Application: Place a single drop of this compound directly onto the ATR crystal, ensuring the crystal surface is completely covered.

-

Data Acquisition: Initiate the sample scan. The IR beam will penetrate a few microns into the sample, and the attenuated light is detected.

-

Cleaning: After the measurement, clean the sample from the crystal using a Kimwipe lightly moistened with isopropanol or ethanol. Ensure the crystal is completely clean and dry for the next user.

Data Interpretation and Workflow

The analysis of an IR spectrum is a systematic process. The following workflow outlines the logical steps from sample preparation to structural confirmation.

Caption: Workflow for IR Spectroscopic Analysis of this compound.

Conclusion

The infrared spectrum of this compound is distinguished by a strong carbonyl absorption at an unusually high wavenumber (~1775 cm⁻¹), a direct consequence of the combined electronic influence of the α-chloro substituent and the inherent ring strain of the cyclopentanone framework. This, along with characteristic C-H and C-Cl vibrations, provides a definitive spectral signature for identification. By following the detailed experimental protocols and systematic interpretation workflow presented, researchers can effectively utilize IR spectroscopy for the routine analysis and structural verification of this important chemical compound.

References

An In-depth Technical Guide to the Mass Spectrometry of 2-Chlorocyclopentanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry data for 2-chlorocyclopentanone. It includes quantitative data, detailed experimental protocols, and a visualization of the compound's fragmentation pathway, designed to assist researchers in the identification and characterization of this and similar molecules.

Mass Spectrometry Data

The mass spectrum of this compound was obtained using electron ionization (EI). The resulting data, including the mass-to-charge ratio (m/z) and relative intensity of the observed fragments, are summarized in the table below. The data is sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center[1].

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |

| 39 | 25 | [C₃H₃]⁺ |

| 41 | 85 | [C₃H₅]⁺ |

| 42 | 40 | [C₃H₆]⁺ |

| 55 | 100 | [C₃H₃O]⁺ or [C₄H₇]⁺ |

| 82 | 30 | [C₅H₆O]⁺ |

| 118 | 20 | [C₅H₇ClO]⁺ (Molecular Ion) |

| 120 | 7 | [C₅H₇³⁷ClO]⁺ (Isotope Peak) |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a generalized protocol for the analysis of a liquid sample, such as this compound, using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.

Objective: To separate and identify the components of a liquid sample and to obtain the mass spectrum of the target analyte, this compound.

Materials:

-

Sample: this compound

-

Solvent: A high-purity, volatile solvent compatible with GC analysis (e.g., dichloromethane (B109758) or diethyl ether).

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source and a quadrupole or ion trap mass analyzer.

-

GC Column: A capillary column suitable for the separation of ketones (e.g., a DB-5ms or equivalent).

-

Microsyringe: For sample injection.

-

Vials: For sample preparation.

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in the chosen solvent. A typical concentration is in the range of 10-100 µg/mL.

-

Ensure the sample is completely dissolved. If any particulate matter is present, filter the solution before injection.

-

-

GC-MS Instrument Setup:

-

Injector: Set the injector temperature to a value that ensures rapid vaporization of the sample without thermal degradation (e.g., 250 °C).

-

GC Oven Program:

-

Initial Temperature: Hold at a low temperature (e.g., 50 °C) for a few minutes to allow for solvent elution.

-

Temperature Ramp: Increase the oven temperature at a controlled rate (e.g., 10 °C/min) to a final temperature that is sufficient to elute the analyte (e.g., 200 °C).

-

Final Hold: Hold at the final temperature for a few minutes to ensure all components have eluted from the column.

-

-

Carrier Gas: Use an inert carrier gas, typically helium, at a constant flow rate (e.g., 1 mL/min).

-

Mass Spectrometer:

-

Ionization Source: Electron Ionization (EI) at a standard energy of 70 eV.

-

Source Temperature: Set to a temperature that prevents condensation of the sample (e.g., 230 °C).

-

Mass Analyzer: Scan a mass range that includes the molecular ion of the analyte and its expected fragments (e.g., m/z 35-200).

-

-

-

Data Acquisition:

-

Inject a small volume (typically 1 µL) of the prepared sample into the GC injector.

-

Start the data acquisition, which will record the mass spectrum of the compounds as they elute from the GC column.

-

-

Data Analysis:

-

Identify the chromatographic peak corresponding to this compound based on its retention time.

-

Extract the mass spectrum for this peak.

-

Analyze the fragmentation pattern to confirm the identity of the compound and to gain structural information. Compare the obtained spectrum with a library spectrum (e.g., from the NIST database) for confirmation.

-

Fragmentation Pathway

Under electron ionization, this compound undergoes fragmentation to produce a characteristic pattern of ions. The proposed fragmentation pathway is illustrated in the diagram below. The initial event is the removal of an electron to form the molecular ion ([M]⁺˙) at m/z 118. This is followed by a series of fragmentation steps, including the loss of a chlorine radical, ethylene, and carbon monoxide, leading to the formation of the observed fragment ions.

Caption: Proposed fragmentation pathway of this compound under electron ionization.

References

The Synthesis of 2-Chlorocyclopentanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-chlorocyclopentanone, a valuable intermediate in organic synthesis and drug development. This document covers the historical context of its preparation, detailed experimental methodologies for key synthesis routes, and a comparative analysis of these methods.

Introduction

This compound, with the chemical formula C₅H₇ClO, is a cyclic ketone featuring a chlorine atom at the alpha-position to the carbonyl group.[1] This bifunctional molecule serves as a versatile building block in the synthesis of a wide range of more complex organic compounds, including pharmaceuticals and agrochemicals.[2] The presence of two electrophilic centers, the α-carbon and the carbonyl carbon, allows for a variety of chemical transformations, making it a key precursor in the construction of heterocyclic systems and other valuable molecular scaffolds.

Historical Perspective and Discovery

The synthesis of α-haloketones dates back to the late 18th century, with their utility as reactive intermediates being recognized early in the development of organic chemistry. The direct α-chlorination of ketones emerged as a fundamental transformation. While a definitive singular "discovery" of the synthesis of this compound is not readily apparent in early literature, a key method was detailed in a 1955 publication in Chemische Berichte.[3] This procedure, involving the direct chlorination of cyclopentanone (B42830) with gaseous chlorine, represents a significant early example of the preparation of this important compound and laid the groundwork for further methodological developments. A 1940 patent by Herbert M. Stanley and an associate also described a method for the liquid-phase chlorination of ketones in the presence of an acidic catalyst to prevent the induction period and improve yields of monochlorinated products.[4]

Synthesis Methodologies

The primary route to this compound is the direct α-chlorination of cyclopentanone. Several chlorinating agents can be employed for this transformation, each with its own advantages and disadvantages regarding handling, selectivity, and reaction conditions.

Direct Chlorination with Gaseous Chlorine

This classical method involves the direct reaction of cyclopentanone with chlorine gas. The reaction is typically carried out in an aqueous medium with a base to neutralize the hydrogen chloride byproduct.

Experimental Protocol:

A vigorously stirred mixture of 500 g of cyclopentanone, 290 g of calcium carbonate, 320 mL of water, and 290 g of a 40% calcium chloride solution is prepared.[3] A rapid stream of gaseous chlorine is then passed through this mixture. The reaction temperature is maintained at 40°C, with occasional cooling as needed.[3] After the complete dissolution of the calcium carbonate, the reaction mixture is cooled in an ice bath, and the precipitated calcium chloride hexahydrate is filtered off. The filtrate is then extracted with ether. The ethereal extract is dried over anhydrous calcium chloride, and the ether is removed by distillation. The crude product is then purified by fractional distillation under vacuum.[3]

Logical Workflow for Direct Chlorination with Gaseous Chlorine

Caption: Workflow for the synthesis of this compound via direct chlorination.

Chlorination with Sulfuryl Chloride

Sulfuryl chloride (SO₂Cl₂) is a convenient liquid alternative to gaseous chlorine for the α-chlorination of ketones. The reaction can be carried out in an inert solvent.

Experimental Protocol (General Procedure):

To a solution of cyclopentanone (1 equivalent) in a dry, inert solvent such as carbon tetrachloride or dichloromethane, sulfuryl chloride (1.1 equivalents) is added dropwise with stirring. The reaction is typically conducted at room temperature. The reaction progress can be monitored by gas chromatography or thin-layer chromatography. Upon completion, the reaction mixture is washed with water and a saturated sodium bicarbonate solution to remove any remaining acid and unreacted sulfuryl chloride. The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by vacuum distillation.

Chlorination with N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide is a solid, easy-to-handle chlorinating agent. The reaction is often catalyzed by an acid or a radical initiator.

Experimental Protocol (General Procedure):

Cyclopentanone (1 equivalent) and N-chlorosuccinimide (1.1 equivalents) are dissolved in a suitable solvent, such as carbon tetrachloride or acetonitrile. A catalytic amount of a radical initiator like benzoyl peroxide or an acid catalyst like p-toluenesulfonic acid is added. The mixture is then heated to reflux and stirred for several hours. After the reaction is complete, the mixture is cooled to room temperature, and the succinimide (B58015) byproduct is removed by filtration. The filtrate is washed with water and a dilute solution of sodium thiosulfate (B1220275) to remove any remaining NCS. The organic layer is dried, concentrated, and the product is purified by vacuum distillation.

Data Presentation

The following table summarizes the quantitative data for the different synthesis methods of this compound.

| Synthesis Method | Chlorinating Agent | Typical Solvent | Catalyst | Reaction Temperature | Typical Yield | Reference |

| Direct Chlorination | Gaseous Chlorine (Cl₂) | Water | None (CaCO₃ as base) | 40°C | 64% | [3] |

| Sulfuryl Chloride | Sulfuryl Chloride (SO₂Cl₂) | Carbon Tetrachloride | None | Room Temperature | Good (not specified for cyclopentanone) | General Method |

| N-Chlorosuccinimide | N-Chlorosuccinimide (NCS) | Carbon Tetrachloride | Benzoyl Peroxide (Radical Initiator) | Reflux | Good (not specified for cyclopentanone) | General Method |

Reaction Mechanisms

The α-chlorination of ketones can proceed through either an enol or an enolate intermediate, depending on whether the reaction is conducted under acidic or basic conditions.

Acid-Catalyzed Chlorination

Under acidic conditions, the carbonyl oxygen is protonated, which facilitates the formation of an enol. The electron-rich double bond of the enol then attacks a molecule of the chlorinating agent.

Signaling Pathway for Acid-Catalyzed α-Chlorination of Cyclopentanone

Caption: Acid-catalyzed α-chlorination of cyclopentanone proceeds via an enol intermediate.

Base-Mediated Chlorination

In the presence of a base, an α-proton is removed to form an enolate anion. This nucleophilic enolate then attacks the chlorinating agent.

Signaling Pathway for Base-Mediated α-Chlorination of Cyclopentanone

Caption: Base-mediated α-chlorination of cyclopentanone proceeds via an enolate intermediate.

Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₅H₇ClO |

| Molecular Weight | 118.56 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 72-74 °C at 12 mmHg |

| Density | 1.18 g/mL |

| Refractive Index | 1.4745 |

Spectroscopic Data:

-

¹H NMR: Spectral data is available in public databases such as the NIST WebBook and PubChem.

-

¹³C NMR: Spectral data is available in public databases.

-

Infrared (IR): Characteristic carbonyl (C=O) stretching frequency is observed around 1750 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum shows a characteristic isotopic pattern for a monochlorinated compound.

Conclusion

The synthesis of this compound is a well-established and important transformation in organic chemistry. While the classical method using gaseous chlorine is effective, modern alternatives such as sulfuryl chloride and N-chlorosuccinimide offer advantages in terms of ease of handling and milder reaction conditions. The choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and safety considerations. This guide provides the necessary technical information for researchers and professionals to select and implement the most suitable method for their applications.

References

Early synthesis methods for 2-Chlorocyclopentanone

An In-depth Technical Guide to an Early Synthesis Method for 2-Chlorocyclopentanone

For researchers, scientists, and drug development professionals, understanding the historical synthesis of key chemical intermediates is crucial for the innovation of novel synthetic pathways. This compound is a valuable building block in organic synthesis, and its early preparation methods laid the groundwork for its subsequent applications. This guide provides a detailed examination of a significant early synthesis method for this compound.

One of the foundational methods for the synthesis of this compound involves the direct chlorination of cyclopentanone (B42830). A notable example of this approach was documented in a 1955 publication in Chemische Berichte.[1] This method is distinguished by its use of gaseous chlorine in an aqueous medium, with calcium carbonate acting as a buffer.

Reaction Principle

The underlying principle of this synthesis is the alpha-halogenation of a ketone. The reaction proceeds through an enol or enolate intermediate, which is then attacked by the electrophilic chlorine. The presence of calcium carbonate is critical to neutralize the hydrogen chloride (HCl) gas that is formed as a byproduct, preventing acid-catalyzed side reactions and promoting the desired monochlorination.

Quantitative Data Summary

The following table summarizes the quantitative data reported for this synthesis method.[1]

| Parameter | Value |

| Starting Material | Cyclopentanone |

| Chlorinating Agent | Gaseous Chlorine (Cl₂) |

| Yield of this compound | 64% |

| Boiling Point of this compound | 73.5 °C at 10 mmHg |

| Primary Byproduct | 2-chloro-2-cyclopentenone |

| Boiling Point of Byproduct | 88 °C at 10 mmHg |

Experimental Protocol

The experimental protocol for the direct chlorination of cyclopentanone is as follows[1]:

Materials:

-

Cyclopentanone: 500 g

-

Calcium Carbonate (CaCO₃): 290 g

-

Water: 320 ml

-

40% Calcium Chloride (CaCl₂) solution: 290 g

-

Gaseous Chlorine (Cl₂)

-

Ether

-

Anhydrous Calcium Chloride (for drying)

Procedure:

-

A mixture of 500 g of cyclopentanone, 290 g of calcium carbonate, 320 ml of water, and 290 g of 40% calcium chloride solution is prepared in a reaction vessel equipped with a stirrer.

-

The mixture is vigorously stirred while a rapid stream of gaseous chlorine is passed through it.

-

The reaction temperature is maintained at 40°C, with occasional cooling as needed.

-

The reaction is continued until the calcium carbonate is completely dissolved.

-

The reaction mixture is then cooled in an ice bath.

-

The precipitated calcium chloride hexahydrate is removed by filtration.

-

The filtrate is extracted with ether.

-

The ether extract is dried over anhydrous calcium chloride.

-

The ether is removed by distillation.

-

The residue is then subjected to repeated fractional distillation under vacuum using a Widmer column.

Products Isolated:

-

Unreacted Cyclopentanone: 80 g

-

This compound: 380 g (64% yield), with a boiling point of 73.5°C at 10 mmHg.

-

2-chloro-2-cyclopentenone: 70 g, with a boiling point of 88°C at 10 mmHg.

Reaction Pathway Diagram

The following diagram illustrates the transformation of cyclopentanone to this compound.

References

An In-depth Technical Guide to the Stability and Storage of 2-Chlorocyclopentanone

For Researchers, Scientists, and Drug Development Professionals